
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as LMT-28, is a synthetic compound that has gained attention in recent years for its potential therapeutic applications. LMT-28 belongs to the class of compounds known as thioureas, which have been studied extensively for their various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. Inflammation is another area where N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied, and it has been shown to inhibit the NF-κB signaling pathway. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce oxidative stress. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and amyloid beta accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea is its broad range of potential therapeutic applications, which makes it a promising candidate for further research. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is its potential use as a combination therapy with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea and its potential applications in other disease areas such as cardiovascular disease and diabetes. Finally, the development of more efficient synthesis methods for N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea may help to overcome some of the limitations associated with its low solubility.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea involves the reaction of 3,4-dimethoxyaniline with 2,3-dihydroindene-1-carbonyl chloride in the presence of a base such as triethylamine, followed by the addition of thiourea. The resulting product is then purified using column chromatography. The yield of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea obtained from this method is reported to be around 50%.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is another area where N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied, and it has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-16-9-8-15(11-17(16)22-2)20-18(23)19-14-7-6-12-4-3-5-13(12)10-14/h6-11H,3-5H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYXZCLZFCJMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

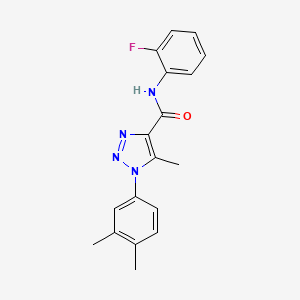
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
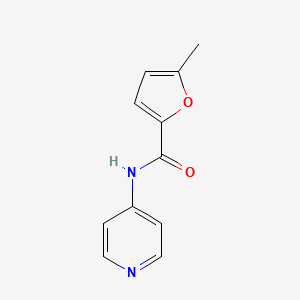
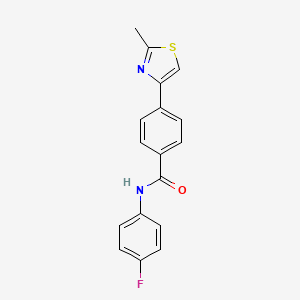
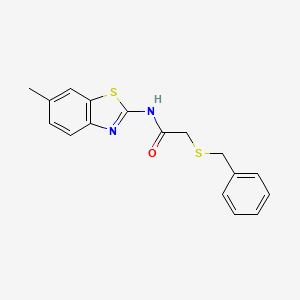
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
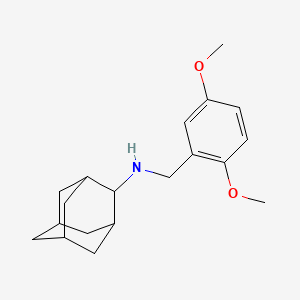
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)
